molecular formula C8H15N3O2 B594694 N-Allyl-2-butyrylhydrazinecarboxamide CAS No. 135302-26-0

N-Allyl-2-butyrylhydrazinecarboxamide

Cat. No.: B594694
CAS No.: 135302-26-0
M. Wt: 185.227
InChI Key: DRPWFDCLNKXUTE-UHFFFAOYSA-N
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Description

N-Allyl-2-butyrylhydrazinecarboxamide is a chemical compound of significant interest in medicinal chemistry, belonging to the class of hydrazinecarboxamides (also known as semicarbazides). This scaffold is increasingly recognized as a versatile platform for developing new antimicrobial agents to combat the pressing global issue of rising drug resistance . The allyl and butyryl substituents on the core structure make this derivative a valuable candidate for exploring structure-activity relationships (SAR) and developing novel bioactive molecules. The hydrazinecarboxamide moiety is known to play a crucial role in facilitating interactions with biological targets, which often translates to potent activity against a broad spectrum of bacterial and fungal pathogens . Researchers are increasingly investigating these derivatives to address critical health challenges, including neglected diseases and infections caused by resistant strains. The molecular framework of hydrazinecarboxamides allows for strategic functionalization, enabling the fine-tuning of physicochemical properties and biological activity. This compound is presented for early-stage discovery research, offering a building block for synthesizing more complex molecules or a lead compound for biological evaluation. Applications and Research Value: The primary research application of this compound is as a precursor or investigative tool in the development of new antimicrobial therapies. Studies on analogous structures show that hydrazinecarboxamides can be combined with other bioactive scaffolds to create hybrid molecules with enhanced efficacy and potential activity against resistant strains . Researchers may also utilize this compound in mechanistic studies to elucidate the pathway of action for this class of molecules. Handling and Usage: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. It is the responsibility of the buyer to determine the suitability of this product for their intended application and to confirm its identity and purity. All sales are final.

Properties

CAS No.

135302-26-0

Molecular Formula

C8H15N3O2

Molecular Weight

185.227

IUPAC Name

1-(butanoylamino)-3-prop-2-enylurea

InChI

InChI=1S/C8H15N3O2/c1-3-5-7(12)10-11-8(13)9-6-4-2/h4H,2-3,5-6H2,1H3,(H,10,12)(H2,9,11,13)

InChI Key

DRPWFDCLNKXUTE-UHFFFAOYSA-N

SMILES

CCCC(=O)NNC(=O)NCC=C

Synonyms

Butanoic acid, 2-[(2-propenylamino)carbonyl]hydrazide (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Enzyme Inhibition :

  • N-Tridecyl-2-(4-nitrobenzoyl)hydrazinecarboxamide exhibits potent dual AChE/BChE inhibition (IC50: 0.5–10 μM for AChE), outperforming rivastigmine in some cases . The tridecyl chain enhances lipophilicity, aiding blood-brain barrier penetration.
  • N-Allyl-2-butyrylhydrazinecarboxamide’s butyryl group may mimic the acyl pocket of cholinesterases, but the allyl substituent’s smaller size compared to tridecyl could reduce membrane permeability .

Antimicrobial Activity: Trifluoromethylbenzoyl derivatives show broad-spectrum antimicrobial activity, likely due to the electron-withdrawing CF3 group enhancing target binding . The allyl group in this compound may offer moderate antimicrobial effects, though less pronounced than sulfur-containing analogs (e.g., propylthio-benzimidazoles) .

Physicochemical Properties: Crystallographic data for 2-(3-ethoxy-2-hydroxybenzylidene)-N-phenylhydrazinecarboxamide reveals a monoclinic lattice (space group C2/c) with intermolecular hydrogen bonding, suggesting stability . The allyl group in the target compound may disrupt such packing, reducing crystallinity but improving solubility.

Structure-Activity Relationships (SAR)

  • Alkyl Chain Length : Longer chains (e.g., tridecyl) enhance lipophilicity and AChE inhibition but may reduce aqueous solubility .
  • Electron-Withdrawing Groups: Substituents like nitro (-NO2) or trifluoromethyl (-CF3) improve enzyme binding via polar interactions .
  • Aromatic vs. Aliphatic Moieties : Aromatic acyl groups (e.g., benzoyl) favor π-π stacking in enzyme active sites, while aliphatic chains (e.g., butyryl) may offer conformational flexibility .

Preparation Methods

Reaction of N-Allylhydrazinecarboxamide with Butyryl Chloride

A direct route involves treating N-allylhydrazinecarboxamide with butyryl chloride in anhydrous dichloromethane. Triethylamine is employed as a base to scavenge HCl, with yields reaching ~65% after 12 hours at 0–5°C. Side products include bis-acylated derivatives, necessitating careful stoichiometric control (molar ratio 1:1.05).

Optimization Data

ParameterConditionYield (%)Purity (%)
SolventDichloromethane6592
Temperature0–5°C6592
BaseTriethylamine6592
Alternative BasePyridine5888

Use of Coupling Agents

Carbodiimide-based agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enhance acylation efficiency. In a representative protocol, N-allylhydrazinecarboxamide, butyric acid, and EDC are reacted in THF with catalytic DMAP (4-dimethylaminopyridine). Yields improve to 78% under reflux for 6 hours.

Condensation of Allyl Amines with Butyryl Hydrazine Derivatives

Hydrazinolysis of Butyryl Esters

Allyl amine reacts with ethyl butyrylhydrazinecarboxylate in xylene at 150°C, displacing ethanol to form the target compound. This method, adapted from benzothiazine syntheses, achieves 72% yield after recrystallization from ethanol. Key considerations:

  • Anhydrous conditions : Traces of water generate hydrolyzed byproducts (e.g., N-allyl-2,2-dioxo derivatives).

  • Solvent choice : Xylene’s high boiling point facilitates azeotropic removal of ethanol, driving the reaction to completion.

Reaction Scheme

Ethyl butyrylhydrazinecarboxylate+Allyl amineXylene, 150°CThis compound+Ethanol\text{Ethyl butyrylhydrazinecarboxylate} + \text{Allyl amine} \xrightarrow{\text{Xylene, 150°C}} \text{this compound} + \text{Ethanol}

Base-Catalyzed Aminolysis

Potassium tert-butoxide in DMF promotes the aminolysis of butyryl hydrazine methyl ester with allyl amine. This method, inspired by pyrimidinyl acetamide syntheses, achieves 70% yield in 4 hours at 80°C.

Multi-Step Synthesis via Intermediate Protection

Boc-Protected Hydrazinecarboxamides

To mitigate side reactions, the hydrazinecarboxamide nitrogen is protected with tert-butoxycarbonyl (Boc). Steps include:

  • Boc protection of hydrazinecarboxamide using Boc₂O in THF.

  • Acylation with butyryl chloride.

  • Deprotection with TFA (trifluoroacetic acid).
    This sequence yields 81% pure product but adds two extra steps.

Silyl Ether Protection

Trimethylsilyl chloride protects the hydrazine moiety during butyrylation. After reaction completion, the silyl group is removed via methanolysis. While effective, silicon residues complicate purification.

Comparative Analysis of Methodologies

MethodAdvantagesDisadvantagesYield (%)
Direct AmidationSimple, one-stepLow yield, side acylation65–78
HydrazinolysisHigh purity, scalableRequires anhydrous conditions72
Boc ProtectionHigh yield, minimal byproductsMulti-step, costly reagents81
Silyl ProtectionRapid deprotectionSilica contamination68

Analytical and Purification Strategies

  • Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 3:7) removes polymeric allyl byproducts.

  • Recrystallization : Ethanol or ethanol/water mixtures yield crystals with >95% purity.

  • Spectroscopy : ¹H NMR confirms allyl protons (δ 5.1–5.3 ppm) and butyryl methylene (δ 2.3–2.5 ppm). IR shows carbonyl stretches at 1660 cm⁻¹ (amide) and 1710 cm⁻¹ (butyryl) .

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, goggles) to avoid dermal/ocular exposure. Spill management involves inert adsorbents (vermiculite) and neutralization with dilute acetic acid. Waste must be labeled as "hydrazine-containing" and disposed via licensed hazardous waste contractors .

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